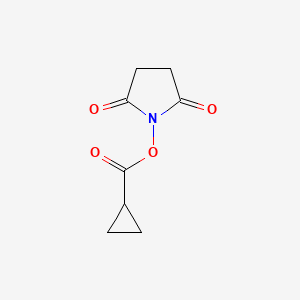
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is C8H9NO4 . The molecular weight is 183.16 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester include a molecular weight of 183.16 g/mol .Wissenschaftliche Forschungsanwendungen
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives exhibit significant biological activities, prompting research into their synthesis and applications. For instance, derivatives of cyclopropanecarboxylic acid have been explored for their herbicidal and fungicidal activities (Tian et al., 2009). Another study focused on the synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acid, which were prepared via 1,3-dipolar cycloadditions, demonstrating potential for incorporation into peptides (Cordero et al., 2009).
Structural Studies and Chemical Properties
The study of structural properties and interactions of cyclopropanecarboxylic acid derivatives is an active area of research. For instance, the crystal structure of a compound related to cyclopropanecarboxylic acid was analyzed, providing insights into its molecular interactions (Brown et al., 2005).
Pharmaceutical Synthesis
In pharmaceutical research, cyclopropanecarboxylic acid derivatives are utilized in synthesizing various compounds. A study detailed the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a process involving multi-step nucleophilic substitution reactions, indicating the versatility of these compounds in drug synthesis (Zhou et al., 2021).
Medicinal Chemistry and Pharmacology
Cyclopropanecarboxylic acid derivatives also play a role in the development of compounds for medicinal chemistry and pharmacology. A synthetic route to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes was developed, underscoring their potential in creating nitrogen-containing polycyclic compounds for pharmaceutical applications (Boichenko et al., 2022).
Wirkmechanismus
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is known to be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAFCZYGULLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)

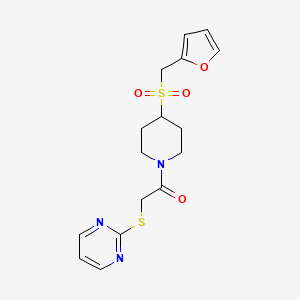

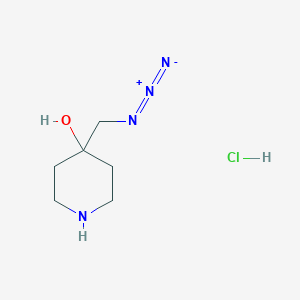
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
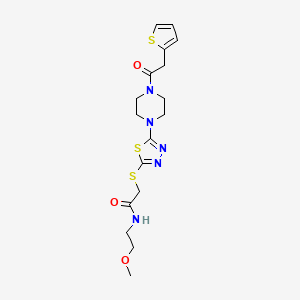
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
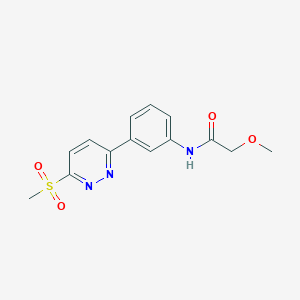
![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)